
Spectroscopic Profile of 3-Dimethylamino-2-
methyl-2-propenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Dimethylamino-2-methyl-2-

propenal

Cat. No.: B1144346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

the chemical intermediate, 3-Dimethylamino-2-methyl-2-propenal (CAS No: 19125-76-9).

The information is compiled to assist researchers and professionals in the fields of chemical

synthesis and drug development in the identification and characterization of this compound.

This document presents available spectroscopic data in a structured format, details generalized

experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic

analysis.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 3-
Dimethylamino-2-methyl-2-propenal. While the existence of detailed spectra is confirmed in

various databases, access to the raw data and complete peak lists is often proprietary. The

information presented here is based on publicly accessible data.

Table 1: Mass Spectrometry Data[1]
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Technique Ionization Mode
Key Fragments
(m/z)

Database Source

Gas Chromatography-

Mass Spectrometry

(GC-MS)

Electron Ionization

(EI)

113 (Molecular Ion),

96, 42
NIST, SpectraBase

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]

Nucleus Data Availability Database Source

¹³C NMR Spectrum available
SpectraBase, John Wiley &

Sons, Inc.

¹H NMR
Data not publicly available in

detail

Table 3: Infrared (IR) Spectroscopy Data[1]

Technique Data Availability Sample Source Database Source

Attenuated Total

Reflectance (ATR-IR)
Spectrum available Aldrich

Sigma-Aldrich Co.

LLC., John Wiley &

Sons, Inc.

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectroscopic data presented above. These protocols are intended to serve as a reference and

may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of 3-Dimethylamino-2-methyl-2-
propenal.

Methodology:
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Sample Preparation: A sample of 3-Dimethylamino-2-methyl-2-propenal is dissolved in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The

concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C

NMR.[2]

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Key parameters such as acquisition time, relaxation delay, and number of scans are

optimized to ensure good signal-to-noise ratio and resolution.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at

0.00 ppm.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled experiment is typically performed to simplify the spectrum and

enhance sensitivity.

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the

low natural abundance of ¹³C.

Chemical shifts are referenced to the deuterated solvent signal or an internal standard.

Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy
Objective: To identify the functional groups present in 3-Dimethylamino-2-methyl-2-propenal
by measuring the absorption of infrared radiation.
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Methodology:

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).[3][4][5][6][7] Good contact between the sample

and the crystal is ensured.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected.

The sample is placed on the crystal, and the sample spectrum is recorded.

The instrument measures the absorption of the evanescent wave that penetrates a few

micrometers into the sample.[3][4][5][6][7]

The final spectrum is presented as absorbance or transmittance versus wavenumber

(cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 3-Dimethylamino-2-methyl-2-propenal from any impurities and to

determine its molecular weight and fragmentation pattern.

Methodology:

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g.,

dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[8] The solution

should be free of particulates.[8]

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

Gas Chromatography:

A small volume of the sample solution (typically 1 µL) is injected into the heated inlet of the

GC.[9]
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The sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a

capillary column.[10]

The column temperature is programmed to ramp up, separating components based on

their boiling points and interactions with the column's stationary phase.

Mass Spectrometry:

As components elute from the GC column, they enter the ion source of the mass

spectrometer.

In the ion source (typically using electron ionization), molecules are bombarded with

electrons, leading to ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound, from sample preparation to data interpretation.
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General Workflow for Spectroscopic Analysis of a Chemical Compound
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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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